Methyl bicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
IUPAC Name |
methyl bicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-3-5-2-6(5)4-7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXIJUAEDOEREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666551 | |
| Record name | Methyl bicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90199-01-2 | |
| Record name | Methyl bicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl bicyclo[3.1.0]hexane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl bicyclo[3.1.0]hexane-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its receptor interactions, synthetic pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which contributes to its unique chemical properties. This compound is a derivative of bicyclo[3.1.0]hexane, known for its rigidity and stability due to the absence of a furanose-type oxygen, which can enhance its interaction with biological targets.
1. Receptor Affinity and Selectivity
Research has shown that derivatives of bicyclo[3.1.0]hexane, including this compound, exhibit significant affinity for various receptors, particularly the A3 adenosine receptor (A3AR).
- A3 Adenosine Receptor (A3AR)
- A study indicated that a related compound demonstrated a Ki value of 0.38 μM for A3AR, suggesting moderate affinity and potential as a therapeutic agent in inflammation and cancer treatment .
- The introduction of bicyclo[3.1.0]hexane scaffolds has been noted to enhance potency and selectivity compared to other adenosine receptor subtypes .
2. Antiviral Activity
This compound derivatives have been evaluated for their antiviral properties:
- Influenza Virus Inhibition
3. Polypharmacology
The polypharmacological profile of this compound includes interactions with multiple targets beyond the A3AR:
- Cross-Reactivity
Table 1: Summary of Biological Activities
| Activity | Target | Affinity/Effect | Reference |
|---|---|---|---|
| A3 Adenosine Receptor | A3AR | Ki = 0.38 μM | |
| Antiviral | Influenza Neuraminidase | Low micromolar inhibition | |
| Polypharmacology | Various GPCRs | Moderate cross-reactivity |
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core :
- Initial reactions focus on constructing the bicyclo[3.1.0]hexane framework using cyclopropanation techniques.
- Carboxylation :
- The introduction of the carboxylate group is achieved through carboxylation reactions that yield the final product.
Scientific Research Applications
1.1. Drug Development
Methyl bicyclo[3.1.0]hexane derivatives are being investigated for their potential as pharmaceutical agents. Notably, they serve as scaffolds for the development of ligands targeting adenosine receptors, particularly the A3 receptor, which is implicated in inflammatory processes and cancer therapies.
- Adenosine A3 Receptor Ligands : Research has shown that bicyclo[3.1.0]hexane-based nucleosides exhibit significant affinity for the A3 receptor, making them promising candidates for treating conditions such as cancer and inflammation. For instance, a study reported a derivative with a Ki value of 0.38 μM, indicating moderate potency and high selectivity for the A3 receptor .
1.2. Neuropharmacology
The compound's derivatives have been explored for their neuropharmacological properties, particularly as orexin receptor antagonists, which could be beneficial in treating sleep disorders and cognitive dysfunctions . The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite.
2.1. Synthesis Techniques
The synthesis of methyl bicyclo[3.1.0]hexane-3-carboxylate can be achieved through various methods:
- (3 + 2) Annulation : A notable synthetic route involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes to yield bicyclic structures with high diastereoselectivity . This method allows for the efficient production of valuable intermediates that can be further modified for medicinal applications.
- Functionalization : The compound can be further functionalized to enhance its pharmacological properties or to introduce specific substituents that could improve its selectivity towards certain biological targets .
3.1. Pharmaceutical Applications
A case study on the development of A3 receptor ligands illustrates the utility of methyl bicyclo[3.1.0]hexane derivatives in drug design:
- Research Findings : The study synthesized various derivatives and evaluated their binding affinities across different receptor subtypes, focusing on structure-activity relationships (SAR). The findings indicated that modifications at specific positions significantly impacted receptor affinity and selectivity .
3.2. Material Science
In addition to medicinal applications, methyl bicyclo[3.1.0]hexane derivatives have potential uses in material science:
- Polymer Chemistry : The unique structure of these compounds allows them to serve as building blocks for developing new polymers with specific mechanical or thermal properties, which could be applicable in various industrial contexts.
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | A3 Receptor Ligands | Moderate affinity (Ki = 0.38 μM) |
| Neuropharmacology | Orexin Receptor Antagonists | Potential treatment for sleep disorders |
| Synthetic Methodologies | (3 + 2) Annulation | Efficient synthesis of bicyclic intermediates |
| Material Science | Polymer Building Blocks | Unique properties for industrial applications |
Chemical Reactions Analysis
(3 + 2) Annulation Reactions
The compound participates in photoredox-catalyzed (3 + 2) annulation reactions with aminocyclopropanes to form complex bicyclic scaffolds. This method, optimized using organic or iridium photoredox catalysts under blue LED irradiation, achieves high diastereoselectivity (up to 20:1 dr) and moderate to good yields (60–85%) .
Key conditions :
-
Catalysts : Iridium(III) complexes (e.g., Ir(ppy)₃) or organic catalysts (e.g., 4CzIPN).
-
Solvents : Dichloromethane (DCM) or acetonitrile.
-
Light source : Blue LEDs (450 nm).
| Reaction Partner | Product Yield (%) | Diastereoselectivity (dr) |
|---|---|---|
| Cyclopropylaniline | 78 | 15:1 |
| Difluorocyclopropene | 85 | 20:1 |
This reaction is critical for synthesizing bicyclo[3.1.0]hexanes with all-carbon quaternary centers, valuable in medicinal chemistry .
Oxidation and Reduction Reactions
The ester group and strained bicyclic core enable selective oxidation and reduction:
Oxidation
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Conditions : Acidic or neutral aqueous/organic biphasic systems.
-
Outcome : Forms ketone or epoxide derivatives, depending on reaction conditions .
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Conditions : Anhydrous tetrahydrofuran (THF) at 0°C.
-
Outcome : Reduces the ester to a primary alcohol while preserving the bicyclic structure .
Cyclopropanation via Epoxide Opening
The compound undergoes Lewis acid-mediated intramolecular cyclopropanation. For example, treatment with Et₃Al and LiHMDS at -60°C induces epoxide ring-opening, forming bicyclic hydroxy ketones with high stereochemical control .
Mechanism :
-
Lewis acid (Et₃Al) activates the epoxide.
-
Base (LiHMDS) deprotonates to generate a nucleophile.
-
Intramolecular attack forms the cyclopropane ring.
| Parameter | Value |
|---|---|
| Temperature | -60°C |
| Yield | 70–80% |
| Stereoselectivity | >95% syn addition |
1,3-Dipolar Cycloadditions
The strained bicyclic system reacts with azomethine ylides in 1,3-dipolar cycloadditions to yield bis-spirocyclic derivatives. Optimal conditions involve DMF at 65°C , achieving yields of 61–78% .
Example :
-
Dipolarophile : Azomethine ylide generated from sarcosine and formaldehyde.
-
Product : Bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives.
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 65 | 67 |
| DMF | 65 | 78 |
Conjugate Addition Reactions
Electron-withdrawing groups at the bridgehead position facilitate conjugate additions. Nucleophiles (e.g., amines, thiols) attack the central C–C bond, cleaving the bicyclic framework and forming functionalized linear products .
Notable example :
-
Nucleophile : Benzylamine.
-
Product : β-Amino ester with retained stereochemistry.
Functionalization at the Ester Group
The methyl ester undergoes standard transformations:
Comparison with Similar Compounds
Ester Group Modifications
- No biological data is reported for this analog .
- Ethyl 3-(Benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate (C16H20O3, MW: 272.33 g/mol): The benzyloxy substituent introduces steric bulk, which may reduce receptor binding affinity. No activity data is available .
Positional Isomerism
- No biological studies are documented .
Heteroatom Incorporation
- Methyl 3-Oxabicyclo[3.1.0]hexane-3-carboxylate (C7H10O3, MW: 142.15 g/mol): An oxygen atom replaces a carbon in the bicyclic ring, modulating electronic properties and ring strain. This variant is marketed as a protein degrader building block but lacks reported receptor data .
Key Research Findings
Receptor Selectivity: this compound derivatives exhibit moderate A3AR affinity (Ki = 0.38 µM) and high selectivity over other adenosine receptors, making them promising for targeted therapies .
Synthetic Accessibility : Platinum-catalyzed cycloisomerization of hydroxylated enynes efficiently generates bicyclo[3.1.0]hexan-3-one derivatives, a precursor for ester analogs .
Impact of Heteroatoms : Azabicyclo derivatives (e.g., 2-azabicyclo[3.1.0]hexan-3-one) show divergent reactivity due to nitrogen’s electronegativity, enabling carbamate or amide linkages in drug design .
Physicochemical Properties
- Lipophilicity : Ethyl esters (e.g., ) are more lipophilic than methyl analogs, influencing pharmacokinetics.
- Solubility : Heteroatoms like oxygen or nitrogen enhance water solubility via polar interactions.
- Stability : The rigid bicyclic scaffold improves metabolic stability compared to linear analogs.
Preparation Methods
General Synthetic Strategies
The synthesis of methyl bicyclo[3.1.0]hexane-3-carboxylate typically involves ring construction strategies that build the bicyclic framework efficiently. The most notable methods include:
(3 + 2) Annulation Reactions
This approach involves the annulation of cyclopropenes with aminocyclopropanes or related species to form bicyclo[3.1.0]hexane derivatives with high diastereoselectivity. The reaction proceeds via cycloaddition, creating the fused ring system in a single step, which is advantageous for stereochemical control and synthetic efficiency.Epoxidation and Cyclopropanation Sequences
Starting from functionalized cyclohexane derivatives, selective epoxidation (e.g., using meta-chloroperoxybenzoic acid) followed by intramolecular epoxide opening and cyclopropanation under Lewis acid catalysis (such as triethylaluminum at low temperatures) can yield bicyclo[3.1.0]hexane structures. This method allows for stereoselective formation of the bicyclic ring system.
Detailed Reaction Conditions and Reagents
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Epoxidation of trans hydroxy ester | meta-chloroperoxybenzoic acid (mCPBA), or halogenating agents like NBS/NIS in DMSO/water | Formation of trans-epoxide intermediate |
| 2 | Halohydrin formation and cyclization | Base such as DBU | Cyclization to epoxide derivative |
| 3 | Intramolecular epoxide opening cyclopropanation | Lewis acid (Et3Al, Ti(OiPr)4, BF3·etherate), low temperature (-50 to -80°C), LiHMDS added dropwise | Formation of bicyclo[3.1.0]hexane core with defined stereochemistry |
| 4 | Oxidation and deprotection | Sodium hypochlorite (bleach), RuCl3 catalyst, acetic acid, 0°C to room temperature | Conversion to bicyclic hydroxy ketone intermediate |
| 5 | Further functional group transformations | Hydrolysis, Strecker-type reactions with TMSCN or KCN/NaCN, acid hydrolysis | Introduction of amino groups or other substituents as needed |
This sequence provides a versatile platform to obtain this compound or its derivatives with high stereocontrol and functional group compatibility.
Alternative Synthetic Routes
Grignard Addition to Cyclobutanone Derivatives
Although more common for bicyclo[1.1.0]butane derivatives, the Grignard addition to 3-oxocyclobutane-1-carboxylic acid followed by esterification and ring closure can be adapted for related bicyclic systems. This method involves the formation of hydroxy acid intermediates that can be converted into bicyclic esters.Cyclopropanation of Cyclohexene Derivatives
Direct cyclopropanation of cyclohexene carboxylates using diazo compounds and metal catalysts (e.g., Rh or Cu complexes) can furnish bicyclo[3.1.0]hexane-3-carboxylate derivatives, although control of regio- and stereochemistry requires careful optimization.
Research Findings and Optimization
Stereoselectivity Control
The use of specific Lewis acids and low-temperature conditions (-60°C preferred) allows for high diastereoselectivity in the cyclopropanation step, crucial for obtaining the desired stereoisomer of this compound.Catalyst Selection
Catalysts such as vanadyl acetylacetonate (VO(acac)2) and RuCl3 have been employed for oxidation steps, demonstrating efficiency and mild reaction conditions that preserve sensitive bicyclic structures.Functional Group Compatibility
The synthetic routes accommodate various substituents on the bicyclic framework, enabling the preparation of derivatives for medicinal chemistry applications, including receptor modulators.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| (3 + 2) Annulation of Cyclopropenes | Aminocyclopropanes, Lewis acids | Ambient to low temp, inert atmosphere | High diastereoselectivity, efficient ring construction | Requires specialized substrates |
| Epoxidation + Intramolecular Cyclopropanation | mCPBA, NBS/NIS, Et3Al, LiHMDS | -80 to -20°C, dry solvents | Stereoselective, versatile | Multi-step, sensitive to moisture |
| Grignard Addition to Cyclobutanone | PhMgBr, THF, NH4Cl quench | 0°C to rt | Straightforward, uses accessible reagents | Limited to certain substituents |
| Cyclopropanation of Cyclohexenes | Diazo compounds, Rh/Cu catalysts | Controlled temp, inert atmosphere | Direct formation of bicyclic system | Regio/stereo control challenging |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl bicyclo[3.1.0]hexane-3-carboxylate with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via (3 + 2) annulation strategies using cyclopropenes and aminocyclopropanes, as demonstrated in recent studies . Stereochemical control is achieved using chiral catalysts or enantioselective reagents. For example, oxidation or reduction reactions with chiral auxiliaries (e.g., Sharpless epoxidation analogs) can enhance enantiomeric purity . Characterization via chiral HPLC or polarimetry is critical for verifying purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the bicyclic structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can resolve strained cyclopropane and ester carbonyl signals, with coupling constants indicating bicyclic geometry .
- X-ray Crystallography : Used to confirm stereochemistry and bond angles (e.g., cyclopropane ring strain at ~60°) .
- IR Spectroscopy : Identifies ester C=O stretches (~1740 cm) and ether C-O stretches (~1250 cm) .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in ring-opening or functionalization reactions?
- Methodological Answer : The (1R,3S,5S) stereoisomer (CAS 86885-57-6) exhibits distinct reactivity due to axial vs. equatorial positioning of substituents. For example, nucleophilic attack on the ester group is sterically hindered in certain configurations, as shown in comparative studies of bicyclo[3.1.0]hexane derivatives . Computational modeling (DFT) can predict transition states and regioselectivity .
Q. What computational methods are recommended to predict the thermodynamic stability and reaction pathways of bicyclo[3.1.0]hexane derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates strain energy (~25–30 kcal/mol for cyclopropane rings) and predicts regioselectivity in annulation reactions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF .
- Docking Studies : Useful for evaluating biological interactions if the compound is tested in enzyme inhibition assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for annulation strategies involving bicyclo[3.1.0]hexane derivatives?
- Methodological Answer :
- Variable Control : Replicate reactions under inert atmospheres (e.g., N) to exclude oxygen-mediated side reactions .
- Catalyst Screening : Test alternative catalysts (e.g., Rh vs. Pd) to identify system-specific inefficiencies .
- Computational Validation : Compare experimental outcomes with DFT-predicted activation barriers to identify kinetic vs. thermodynamic product dominance .
Experimental Design Considerations
Q. What strategies mitigate strain-induced decomposition during functionalization of the bicyclo[3.1.0]hexane core?
- Methodological Answer :
- Low-Temperature Conditions : Reduce thermal stress during reactions (e.g., –78°C for lithiation) .
- Protecting Groups : Use tert-butyl or benzyl groups to stabilize reactive sites (e.g., 3-azabicyclo[3.1.0]hexane derivatives in peptidomimetic synthesis) .
- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect decomposition intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
